molecular formula C14H18O3 B1230976 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal CAS No. 36518-11-3

3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal

Cat. No. B1230976
CAS RN: 36518-11-3
M. Wt: 234.29 g/mol
InChI Key: PQXIJIXNDRFJBT-WWUHPALESA-N
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Description

3,7-dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal is a monoterpenoid.

Scientific Research Applications

  • Inhibition of Squalene Synthetase : A study by de Montellano et al. (1977) synthesized pyrophosphates of farnesol analogues, including compounds with similar structures to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. These compounds were found to inhibit the incorporation of labeled farnesyl pyrophosphate into squalene, suggesting potential applications in the study of cholesterol biosynthesis and related metabolic pathways (de Montellano et al., 1977).

  • Insect Pheromone Synthesis : In 2017, Chiluwal et al. researched the synthesis of synthetic pheromones for the azuki bean beetle. They explored the attractiveness of male beetles to blends of homofarnesals, closely related to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. This study highlights the compound's potential application in pest management and ecological studies (Chiluwal et al., 2017).

  • Molecular Synthesis and Chemistry : Research by Melder et al. (1992) on the synthesis of highly functionalized, saturated, and unsaturated pentagonal dodecahedranes involved precursor compounds structurally similar to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. This indicates its relevance in complex organic syntheses and the construction of novel molecular structures (Melder et al., 1992).

  • Basidiomycete Biotransformation : A study by Onken and Berger (1999) on the biotransformation of citronellol by the basidiomycete Cystoderma carcharias produced 3,7-dimethyl-1,6,7-octanetriol, closely related to the compound . This highlights its potential applications in biotransformation studies and the production of flavor components (Onken & Berger, 1999).

  • Gyrinidal Synthesis in Beetles : A study by Meinwald et al. (1972) found that certain beetle species produce a compound named gyrinidal in their defensive glands, which is structurally similar to 3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal. This discovery contributes to our understanding of natural defense mechanisms in insects (Meinwald et al., 1972).

properties

CAS RN

36518-11-3

Product Name

3,7-Dimethyl-8,11-dioxo-2E,6E,9E-dodecatrienal

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

(2E,6E,9E)-3,7-dimethyl-8,11-dioxododeca-2,6,9-trienal

InChI

InChI=1S/C14H18O3/c1-11(9-10-15)5-4-6-12(2)14(17)8-7-13(3)16/h6-10H,4-5H2,1-3H3/b8-7+,11-9+,12-6+

InChI Key

PQXIJIXNDRFJBT-WWUHPALESA-N

Isomeric SMILES

C/C(=C\C=O)/CC/C=C(\C)/C(=O)/C=C/C(=O)C

SMILES

CC(=CC=O)CCC=C(C)C(=O)C=CC(=O)C

Canonical SMILES

CC(=CC=O)CCC=C(C)C(=O)C=CC(=O)C

synonyms

gyrinidal
gyrinidal, (Z,E,E)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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